molecular formula C23H38LiN7O17P3S B109461 Acetyl coenzyme A lithium salt CAS No. 32140-51-5

Acetyl coenzyme A lithium salt

Cat. No.: B109461
CAS No.: 32140-51-5
M. Wt: 816.5 g/mol
InChI Key: MQDBECZUJONFAI-QJBWUGSNSA-N
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Description

Acetyl coenzyme A lithium salt is a derivative of acetyl coenzyme A, an essential cofactor in enzymatic acetyl transfer reactions. It plays a crucial role in various metabolic pathways, including the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of neurotransmitters such as acetylcholine . This compound is often used in biochemical research due to its stability and solubility properties.

Mechanism of Action

Target of Action

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It primarily targets enzymes involved in these reactions, such as pyruvate carboxylase , and histone acetylases (HAT) . These enzymes play crucial roles in various biochemical processes, including the citric acid cycle, lipid biosynthesis, and post-translational acetylation reactions of histone and non-histone proteins .

Mode of Action

The acetic acid moiety of Acetyl coenzyme A is bound by a high-energy bond to the -SH group of Coenzyme A . In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This allows it to donate acetyl groups to its target enzymes, thereby facilitating various enzymatic reactions .

Biochemical Pathways

Acetyl coenzyme A is involved in several biochemical pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It is the starting compound for the citric acid cycle (Kreb’s cycle) , and is a key precursor in lipid biosynthesis , being the source of all fatty acid carbons . It also serves as a precursor of the neurotransmitter acetylcholine .

Pharmacokinetics

It is known that the compound is soluble in water at 100 mg/ml , suggesting that it may have good bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. It positively regulates the activity of pyruvate carboxylase , facilitating the conversion of pyruvate to oxaloacetate in the citric acid cycle. It also donates acetyl groups to histone acetylases (HAT), enabling the post-translational acetylation reactions of histone and non-histone proteins . This can influence gene expression and other cellular processes.

Action Environment

This compound is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive .

Biochemical Analysis

Biochemical Properties

Acetyl coenzyme A lithium salt is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it positively regulates the activity of pyruvate carboxylase . It also serves as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a precursor of the neurotransmitter acetylcholine . It also plays a role in the regulation of various cellular mechanisms by providing acetyl groups to target amino acid residues for post-translational acetylation reactions of proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes more rapidly in alkaline solutions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is the starting compound for the citric acid cycle . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A lithium salt is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale enzymatic reactions followed by purification processes such as ion exchange chromatography. The compound is stored under desiccated conditions at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Acetyl coenzyme A lithium salt undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form acetoacetyl coenzyme A.

    Reduction: It can be reduced to form acetyl coenzyme A.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Nucleophiles: Such as hydroxylamine.

Major Products

The major products formed from these reactions include acetoacetyl coenzyme A, acetyl coenzyme A, and various substituted derivatives .

Scientific Research Applications

Acetyl coenzyme A lithium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Acetyl coenzyme A trisodium salt
  • Acetyl coenzyme A trilithium salt
  • Acetyl coenzyme A disodium salt

Uniqueness

Acetyl coenzyme A lithium salt is unique due to its specific lithium salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .

Properties

CAS No.

32140-51-5

Molecular Formula

C23H38LiN7O17P3S

Molecular Weight

816.5 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1

InChI Key

MQDBECZUJONFAI-QJBWUGSNSA-N

SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Isomeric SMILES

[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Pictograms

Irritant

Related CAS

75520-41-1
32140-51-5

Synonyms

Lithium acetyl-CoA;  Coenzyme A, S-acetate, lithium salt; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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